molecular formula C5H4N4O B1674130 Hypoxanthine CAS No. 68-94-0

Hypoxanthine

Cat. No.: B1674130
CAS No.: 68-94-0
M. Wt: 136.11 g/mol
InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Description

Hypoxanthine is a naturally occurring purine derivative, often found as a constituent of nucleic acids. It is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine. This compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source. It is also a spontaneous deamination product of adenine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hypoxanthine is involved in the metabolism of adenosine and the formation of nucleic acids . It serves as an intermediate in these processes . This compound is a purine derivative with a nitrogenous base rarely found as a constituent nucleic acid . It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme this compound-guanine phosphoribosyltransferase converts this compound into inosine monophosphate (IMP) in the nucleotide salvage pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source . It is commonly a required reagent in malaria parasite cultures, as Plasmodium falciparum requires a source of this compound for nucleic acid synthesis and energy metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is one of the products of the action of xanthine oxidase on xanthine . More frequently in purine degradation, xanthine is formed from the oxidation of this compound by xanthine oxidoreductase . This compound-guanine phosphoribosyltransferase converts this compound into IMP in the nucleotide salvage pathway . This compound is also a spontaneous deamination product of adenine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound enhances the apparent rate constant for pairing with standard deoxyribonucleotide triphosphates by factors of 10–1000 relative to adenine at the same sequence position . Moreover, this compound injection decreased the percentage of cells with mitochondrial membrane label and increased mitochondrial membrane potential labeling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a hyperuricemic mice model induced by intraperitoneal injection of potassium oxonate combined with intragastric administration of this compound, different dosages of dihydroberberine were orally given to mice 1 hour after modeling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . The enzyme this compound-guanine phosphoribosyltransferase converts this compound into IMP in the nucleotide salvage pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This compound transport from blood to the brain could be another important source for the synthesis of purine nucleotides in the central nervous system .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This compound is produced from adenosine in Müller cells and equilibrative nucleoside transporter 2 plays a major role in adenosine uptake in Müller cells . This compound in the retina is eliminated via Na±independent equilibrative nucleoside transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to obtain hypoxanthine .

Industrial Production Methods: Industrial production methods often involve microbial fermentation, where engineered strains of Escherichia coli are used to produce this compound efficiently. This method ensures high yield and low accumulation of byproducts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its role as an intermediate in purine metabolism and its presence in transfer ribonucleic acid. Its ability to be converted into inosine monophosphate by this compound-guanine phosphoribosyltransferase distinguishes it from other purine derivatives .

Properties

IUPAC Name

1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
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InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
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DSSTOX Substance ID

DTXSID8045983
Record name Hypoxanthine
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Molecular Weight

136.11 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Hypoxanthine
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Solubility

0.7 mg/mL
Record name Hypoxanthine
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CAS No.

68-94-0
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Record name 6H-Purin-6-one, 1,9-dihydro-
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Record name HYPOXANTHINE
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Record name Hypoxanthine
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Melting Point

150 °C
Record name Hypoxanthine
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Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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